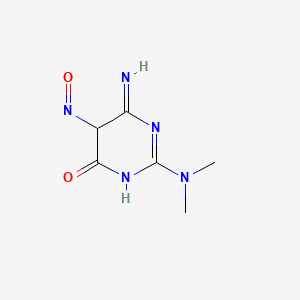
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride is a compound that combines the structural features of pyrazole and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-Amino-1-methylpyrazole. This can be achieved through the reaction of hydrazine with an appropriate β-ketoester, followed by methylation.
Step 2: Formation of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid. This involves the reaction of 4-Amino-1-methylpyrazole with piperidine-4-carboxylic acid under suitable conditions.
Step 3: Conversion to the hydrochloride salt. The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products include various substituted pyrazole and piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its analogs.
Pyrazole derivatives: These include compounds like 4-amino-1-methylpyrazole and its analogs.
-
Uniqueness
- The combination of pyrazole and piperidine rings in a single molecule provides unique reactivity and potential applications.
- Its dual functional groups (amino and carboxylic acid) offer versatility in chemical modifications and applications.
Propiedades
Número CAS |
1431968-13-6 |
|---|---|
Fórmula molecular |
C10H17ClN4O2 |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
Clave InChI |
FATNCUCEUDOPTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


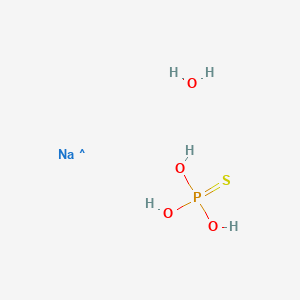
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
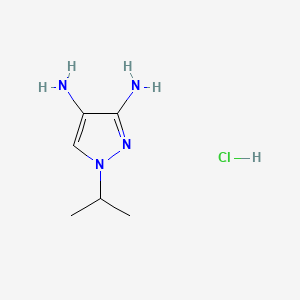

![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

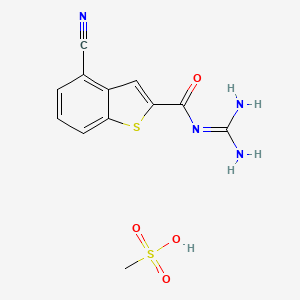

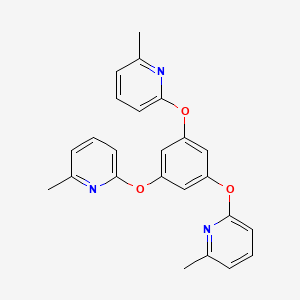
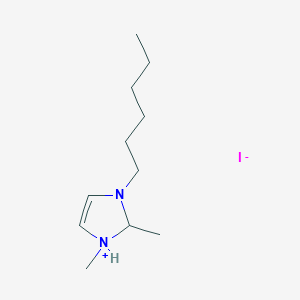
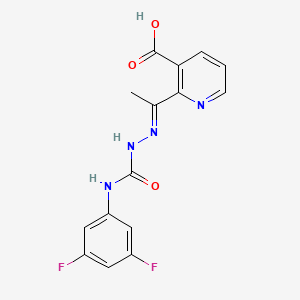
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)
